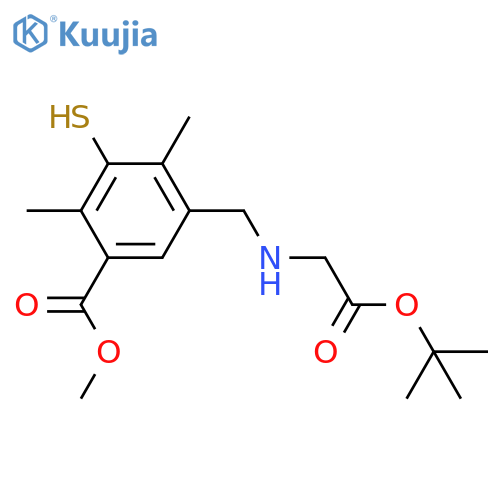Cas no 2418670-57-0 (methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate)

methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate 化学的及び物理的性質
名前と識別子
-
- 2418670-57-0
- methyl 5-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,4-dimethyl-3-sulfanylbenzoate
- EN300-26630335
- methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate
-
- インチ: 1S/C17H25NO4S/c1-10-12(8-18-9-14(19)22-17(3,4)5)7-13(16(20)21-6)11(2)15(10)23/h7,18,23H,8-9H2,1-6H3
- InChIKey: HXGWXMYCEZIUMT-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C)C(C(=O)OC)=CC(=C1C)CNCC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 339.15042945g/mol
- どういたいしつりょう: 339.15042945g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 65.6Ų
methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26630335-1.0g |
methyl 5-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,4-dimethyl-3-sulfanylbenzoate |
2418670-57-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26630335-1g |
methyl 5-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,4-dimethyl-3-sulfanylbenzoate |
2418670-57-0 | 1g |
$0.0 | 2023-09-12 |
methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoateに関する追加情報
Introduction to Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate (CAS No. 2418670-57-0)
Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate, a compound with the CAS number 2418670-57-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a benzoate backbone, which is further modified with various functional groups, including a methyl group at the 2 and 4 positions and a sulfanyl group at the 3 position. Additionally, the presence of a tert-butoxy group and an amino group attached to an ethyl chain introduces additional complexity and reactivity, making it a promising candidate for further investigation.
The synthesis of Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The benzoate core is typically synthesized through esterification reactions, where a carboxylic acid group is coupled with methanol in the presence of an acid catalyst. The introduction of the methyl groups at the 2 and 4 positions is achieved through methylation reactions, often employing reagents such as dimethyl sulfate or methyl iodide. The sulfanyl group at the 3 position is introduced via thiolation reactions, which can be facilitated by reagents like sodium hydrosulfide or thiourea.
The amino group attached to the ethyl chain is a critical feature of this compound, as it can participate in various interactions with biological targets. This functionality allows for potential applications in the development of bioactive molecules that can modulate biological pathways. Recent studies have highlighted the importance of amino acid derivatives in drug design, particularly in the context of enzyme inhibition and receptor binding. The ethyl chain attached to the amino group provides a flexible linker that can be tailored to optimize binding affinity and selectivity.
One of the most intriguing aspects of Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate is its potential as a scaffold for drug discovery. The combination of multiple functional groups on a benzoate core creates a diverse chemical space that can be explored for identifying novel therapeutic agents. Current research in medicinal chemistry increasingly focuses on multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach has shown promise in addressing complex diseases by targeting multiple pathways involved in disease progression.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. These computational tools have been instrumental in designing molecules like Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate with specific pharmacological properties. By leveraging machine learning algorithms and molecular docking simulations, researchers can rapidly screen large libraries of compounds for their potential activity against specific targets. This high-throughput virtual screening has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.
The synthesis and characterization of this compound have also provided valuable insights into its chemical properties and reactivity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been employed to confirm the structure and purity of Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate. These techniques have revealed detailed information about the electronic environment of each functional group, which is crucial for understanding its behavior in biological systems.
In conclusion, Methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a promising candidate for further investigation. As research continues to advance, this compound is expected to play a vital role in the development of novel therapeutic agents that can address complex diseases more effectively.
2418670-57-0 (methyl 5-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,4-dimethyl-3-sulfanylbenzoate) 関連製品
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)
- 1436284-86-4(N-[2-(Phenylthio)propyl]-1-(2-propyn-1-yl)-4-piperidinecarboxamide)
- 897624-24-7(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenylacetamide)
- 392292-30-7(3,5-dimethyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)
- 1226212-68-5(2-Ethyl-5-(4-fluorophenyl)aniline)
- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)




